![molecular formula C13H17ClN2O4S B256022 4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B256022.png)
4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide, also known as CP-690,550, is a small molecule drug that has been developed as an immunosuppressive agent. It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide works by selectively inhibiting the activity of JAK3, which is primarily expressed in immune cells. By inhibiting JAK3, this compound blocks the signaling pathways of several cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). This results in the suppression of immune cell activation and proliferation, which is beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing the symptoms of various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. It has also been shown to be well-tolerated in clinical trials, with a low incidence of adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide is its specificity for JAK3, which makes it a useful tool for studying the role of JAK3 in various biological processes. However, its immunosuppressive effects may also limit its use in certain experimental settings, as it may interfere with immune cell function and alter the outcome of experiments.
Orientations Futures
There are several potential future directions for research on 4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide. One area of interest is the development of new JAK inhibitors with improved selectivity and efficacy. Another area of interest is the investigation of the role of JAK3 in other biological processes, such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the long-term effects of this compound on immune function and overall health.
Méthodes De Synthèse
The synthesis of 4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with N-(4-morpholinyl)propanamide to form 4-chloro-N-[3-(4-morpholinyl)propyl]benzenesulfonamide. This intermediate is then reacted with ethyl chloroformate and triethylamine to form the final product, this compound.
Applications De Recherche Scientifique
4-chloro-N-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. It works by inhibiting the activity of Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines and growth factors that play a role in the development and progression of autoimmune diseases.
Propriétés
Formule moléculaire |
C13H17ClN2O4S |
|---|---|
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
4-chloro-N-(3-morpholin-4-yl-3-oxopropyl)benzenesulfonamide |
InChI |
InChI=1S/C13H17ClN2O4S/c14-11-1-3-12(4-2-11)21(18,19)15-6-5-13(17)16-7-9-20-10-8-16/h1-4,15H,5-10H2 |
Clé InChI |
ZHVWRIZQCMVFJT-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
C1COCCN1C(=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255939.png)
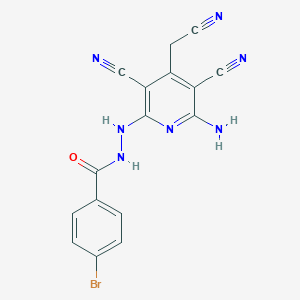
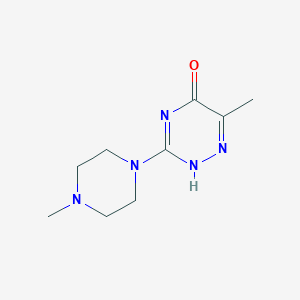
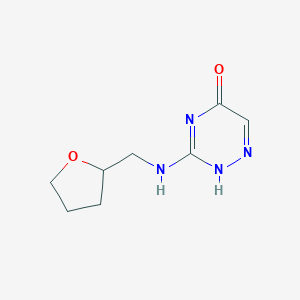
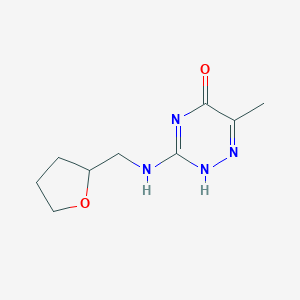
![2-Amino-4-(cyanomethyl)-6-{[3-(dimethylamino)propyl]amino}-3,5-pyridinedicarbonitrile](/img/structure/B255948.png)
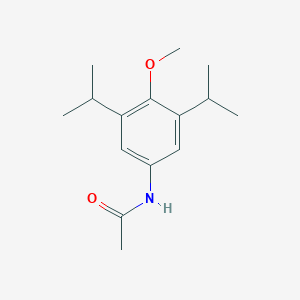
![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)
![6-amino-7-(4-oxo-1H-quinazolin-2-yl)-5-(2-phenylethyl)pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B255954.png)
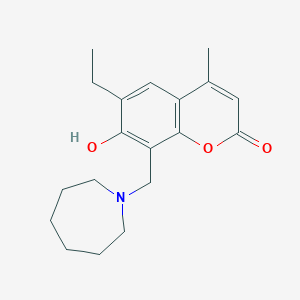
![Butyl (3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate](/img/structure/B255962.png)
![Ethyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255965.png)
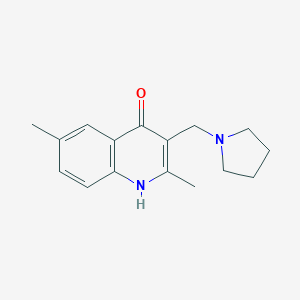
![2-Methyl-3-[(4-methylpiperazin-1-yl)methyl]quinolin-4-ol](/img/structure/B255971.png)